molecular formula C15H22ClNO3 B14353340 N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide CAS No. 90257-00-4

N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide

Cat. No.: B14353340
CAS No.: 90257-00-4
M. Wt: 299.79 g/mol
InChI Key: TVSWNHDOUXGHHK-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide is a chemical compound with a complex structure, characterized by the presence of a chloro-substituted phenyl ring and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with a suitable amine, followed by further functionalization to introduce the butanamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-Chloro-4,5-diethoxyphenyl)-3-methylbutanamide include:

  • N-(3-Chloro-4,5-dimethoxyphenyl)-3-methylbutanamide
  • N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide
  • N-(3-Chloro-4,5-dimethoxyphenyl)methanamine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both diethoxy groups and a butanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90257-00-4

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C15H22ClNO3/c1-5-19-13-9-11(17-14(18)7-10(3)4)8-12(16)15(13)20-6-2/h8-10H,5-7H2,1-4H3,(H,17,18)

InChI Key

TVSWNHDOUXGHHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)CC(C)C)Cl)OCC

Origin of Product

United States

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